Fmoc-5-methoxy-2-methyl-DL-tryptophan

描述

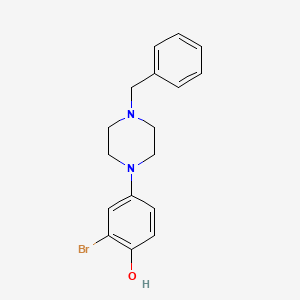

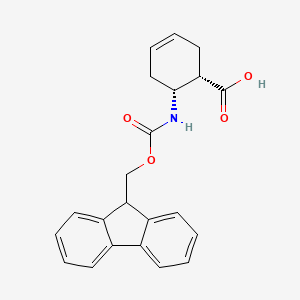

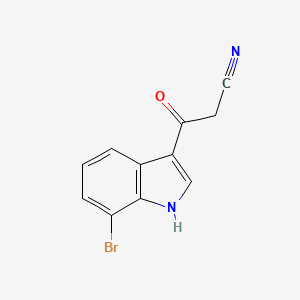

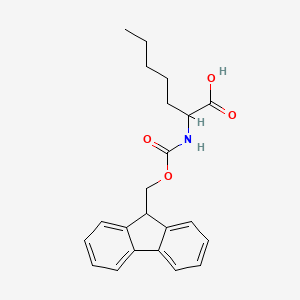

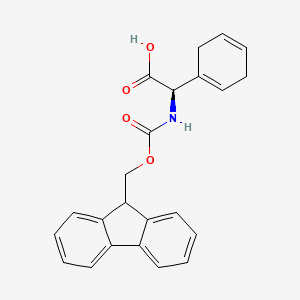

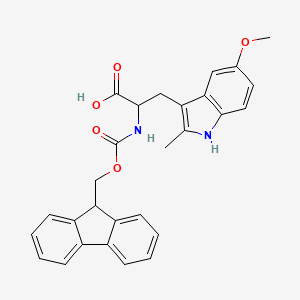

“Fmoc-5-methoxy-2-methyl-DL-tryptophan” is a compound used in proteomics research . It has a molecular formula of C28H26N2O5 and a molecular weight of 470.53 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C28H26N2O5 . Unfortunately, the specific structural details are not provided in the search results.Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C28H26N2O5, and it has a molecular weight of 470.53 . More specific physical and chemical properties are not provided in the search results.科学研究应用

Proteomics Research

“Fmoc-5-methoxy-2-methyl-DL-tryptophan” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein structure, interactions, and functions, contributing to our understanding of biological processes and diseases.

Peptide Synthesis

This compound is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds. They play key roles in biological activity. With the help of this compound, researchers can synthesize specific peptides to study their properties and functions.

Anti-inflammatory and Anticancer Activities

“5-methoxy-DL-Tryptophan”, an active metabolite of tryptophan, has anti-inflammatory and anticancer activities . It reduces the expression of COX-2, TNF-α, IL-1β, and IL-6 in RAW 264.7 macrophages. This compound can be used to study these activities and potentially develop new therapeutic strategies.

Endotoxemia and Sepsis Research

This compound increases survival in a mouse model of LPS-induced endotoxemia and a mouse model of sepsis induced by cecal ligation and puncture . This suggests that it could be used in research related to these severe medical conditions.

pH-Controlled Gelation

The Fmoc group in “Fmoc-5-methoxy-2-methyl-DL-tryptophan” can induce pH-controlled ambidextrous gelation . This property can be used in various applications, such as drug delivery systems, tissue engineering, and environmental remediation.

High Thermal Stability

The compound has high thermal stability , which makes it suitable for applications that require stability under high temperature conditions. This could include certain chemical reactions or processes in industrial settings.

作用机制

安全和危害

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methoxy-2-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O5/c1-16-22(23-13-17(34-2)11-12-25(23)29-16)14-26(27(31)32)30-28(33)35-15-24-20-9-5-3-7-18(20)19-8-4-6-10-21(19)24/h3-13,24,26,29H,14-15H2,1-2H3,(H,30,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRMFPYHTJBBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-5-methoxy-2-methyl-DL-tryptophan | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。